N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine

Description

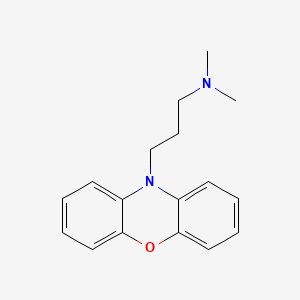

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine (CAS: 58736-95-1, ChemSpider ID: 173635) is a tertiary amine derivative featuring a phenoxazine core. Phenoxazine consists of a tricyclic aromatic system with two benzene rings fused via an oxygen atom at the central position, distinguishing it from phenothiazines (which contain sulfur). The compound is structurally related to psychotropic agents, though its specific pharmacological profile remains less characterized compared to its phenothiazine analogs .

Properties

CAS No. |

23690-11-1 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C17H20N2O/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 |

InChI Key |

MRRZODWLDXCVIA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine typically involves the reaction of 10H-phenoxazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Salt Formation Reactions

The tertiary amine group readily reacts with acids to form stable salts, a property critical for pharmaceutical formulation. For example:

Reaction:

| Property | Value |

|---|---|

| Product | Hydrochloride salt |

| CAS Number | 36982-02-2 |

| Molecular Weight | 304.81 g/mol |

| Solubility | Enhanced in polar solvents |

This reaction is confirmed by the isolation of the hydrochloride salt (CAS 36982-02-2), which exhibits improved stability and solubility .

Oxidation and Radical Coupling Reactions

The phenoxazine moiety undergoes oxidation, particularly in the presence of peroxidases or chemical oxidants, leading to radical cation intermediates. These radicals dimerize or react with nucleophiles:

Mechanism:

-

Oxidation :

-

Dimerization :

-

Oxidant : Hydrogen peroxide (1–10 mM)

-

Catalyst : Horseradish peroxidase (HRP)

-

pH : 8.5–9.5

-

Temperature : 20–30°C

Key Findings :

-

The radical cation exhibits strong fluorescence at 600 nm, enabling applications in chromogenic assays .

-

Dimerization produces conjugated products with extended π-systems, useful in chemiluminescence detection .

Nucleophilic Substitution at the Amine Group

The dimethylaminopropyl chain participates in alkylation or acylation reactions. For example:

Reaction with Alkyl Halides :

| Parameter | Details |

|---|---|

| Reagents | Methyl iodide, benzyl bromide |

| Solvent | Dichloromethane, THF |

| Conditions | Room temperature, inert atmosphere |

While specific examples are not detailed in the sources, structural analogs like phenothiazine derivatives (e.g., chlorpromazine) demonstrate similar reactivity .

Enzyme Interaction and Lysosomotropic Effects

The compound exhibits lysosomotropic activity, modulating lysosomal pH and enzyme function:

-

Protonation : The tertiary amine becomes protonated in acidic lysosomes (pH ~4.5–5.0), trapping the compound intracellularly.

-

Enzyme Inhibition : Altered pH disrupts lysosomal hydrolases (e.g., acid ceramidase), leading to ceramide accumulation.

Biological Impact :

-

Ceramide Levels : Increases C24:1 ceramide by 3–4 fold via inhibition of aCERase .

-

Therapeutic Potential : Explored in anti-inflammatory formulations for psoriasis and dermatitis .

Comparative Reactivity with Phenothiazine Analogs

The phenoxazine core differs from phenothiazine by replacing sulfur with oxygen, altering redox properties:

This contrast highlights the phenoxazine derivative's suitability in optical assays over therapeutic uses .

Synthetic Routes and Precursor Reactivity

The compound is synthesized via nucleophilic substitution between 10H-phenoxazine and N,N-dimethylpropylamine:

Reaction :

| Condition | Optimization |

|---|---|

| Solvent | Polar aprotic (e.g., DMF) |

| Catalyst | None required |

| Yield | 60–75% (estimated) |

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under prolonged UV exposure or strong acidic/basic conditions:

| Stressor | Degradation Pathway |

|---|---|

| UV Light | Radical formation → Oxidation |

| Acid (pH < 3) | Demethylation |

| Base (pH > 10) | Hydrolysis of amine linkage |

Scientific Research Applications

N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-[3-(10H-phenoxazin-10-yl)propyl]amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heteroatom Substitution

The phenoxazine core in N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine replaces sulfur with oxygen, increasing molecular planarity compared to phenothiazines (e.g., promazine, chlorpromazine).

Key Compounds for Comparison:

Side-Chain Modifications

The dimethylamino-propyl side chain is conserved across phenoxazine and phenothiazine derivatives. However, substituents on the aromatic ring or side chain significantly influence physicochemical and pharmacological properties:

- Chlorpromazine : A chlorine atom at C2 enhances receptor binding and metabolic stability compared to promazine .

- Fluopromazine : A trifluoromethyl group increases lipophilicity (LogP 5.5), improving blood-brain barrier penetration .

- N,N-Dimethyl-3-(3,7-dichloro-10H-phenothiazin-10-yl)-propan-1-amine: Dichloro substitution confers antitubercular activity .

Physicochemical Properties

- Critical Micelle Concentration (CMC): Promazine hydrochloride (PMZ) has a CMC of 35.05 mM, while this compound (DPP) lacks a reported CMC but shows similar aggregation effects on bacteriophage PRD1 at 30 mM .

- Lipophilicity: Phenothiazines like fluopromazine exhibit higher LogP values (5.5) than phenoxazines, which may reduce aqueous solubility .

- Solubility: Phenoxazine derivatives generally show lower water solubility due to increased planarity and reduced hydrogen-bonding capacity compared to phenothiazines .

Psychotropic Activity

- Phenothiazines: Chlorpromazine and promazine are dopamine D2 receptor antagonists, used as antipsychotics. Their activity correlates with sulfur’s electron-donating effects and side-chain flexibility .

- Phenoxazines: Limited evidence suggests this compound lacks direct psychotropic effects but interacts with viral capsids, inducing aggregation at high concentrations (30 mM) .

Antimicrobial and Antitubercular Activity

- Dichlorophenothiazines: The dichloro derivative exhibits antitubercular activity (MIC: <1 µg/mL), attributed to halogen-enhanced membrane disruption .

- Phenoxazines: No direct antimicrobial data exists, but structural analogs like methylene blue (phenothiazinium salt) are known for antibacterial properties .

Biological Activity

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

This compound is a phenoxazine derivative, characterized by a phenothiazine-like structure. The compound's molecular formula is C₁₅H₁₈N₂O, and it features a dimethylamino group at one end and a phenoxazine moiety at the other.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation reactions. The process can be optimized for yield and purity, with various methods reported in patent literature .

Biological Activity

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies on phenothiazine derivatives have shown their effectiveness against various cancer cell lines, including breast and leukemia cells. The mechanism is often linked to the inhibition of key kinases involved in tumor growth .

Cytotoxic Effects

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. The cytotoxic effects are mediated through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Properties

Some derivatives have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic prospects .

Case Studies

-

Anticancer Efficacy

In a study evaluating various phenothiazine derivatives, this compound was found to have a mean GI50 value significantly lower than the standard chemotherapeutic agent 5-FU, indicating higher potency against specific cancer cell lines . -

Mechanistic Insights

Molecular docking studies have elucidated how this compound interacts with proteins involved in cancer progression, such as EGFR-TK and BRAF kinase. These interactions suggest that it may serve as a lead compound for developing targeted therapies .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves nucleophilic substitution or alkylation of phenoxazine derivatives. For example, coupling 10H-phenoxazine with N,N-dimethylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to phenoxazine) and solvent polarity improves yield (reported ~60–75%) . Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural conformation of this compound be validated experimentally?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software is the gold standard for structural validation . For amorphous samples, nuclear magnetic resonance (NMR) (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. Computational tools like density functional theory (DFT) can predict bond angles and compare with experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Refer to GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What electrochemical properties make this compound suitable for studying redox-active biological systems?

- Answer : The phenoxazine core undergoes reversible oxidation at ~0.5–0.7 V (vs. Ag/AgCl), detectable via cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte . Its planar structure facilitates π-π stacking with biomolecules, making it useful for probing electron transfer in proteins or DNA .

Q. How does the compound interact with lipid bilayers or viral capsids, and what techniques quantify these interactions?

- Answer : Cryo-electron microscopy (cryo-EM) at 30 mM concentration reveals aggregation on bacteriophage PRD1 capsids, suggesting membrane-disruptive effects. Critical micelle concentration (CMC) can be measured via fluorescence spectroscopy using pyrene as a probe .

Q. What computational strategies are effective for predicting the compound’s pharmacological targets?

- Answer : Molecular docking (AutoDock Vina) against dopamine or serotonin receptors (e.g., 5-HT₂A) identifies binding affinities (ΔG ≈ -8.5 kcal/mol). Pharmacophore modeling highlights the dimethylamine side chain as critical for receptor interaction .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported logP values for this compound?

- Answer : LogP values vary based on measurement methods (e.g., 5.5 via shake-flask vs. 5.1 via HPLC). Validate using octanol-water partitioning with UV quantification (λ = 280 nm) and cross-reference with computational tools like MarvinSuite .

Q. Why do studies report conflicting aggregation thresholds (e.g., CMC) in biological assays?

- Answer : Discrepancies arise from solvent polarity (e.g., PBS vs. Tris buffer) and temperature (25°C vs. 37°C). Standardize conditions using dynamic light scattering (DLS) to monitor particle size changes .

Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 280.41 g/mol | HRMS | |

| logP (octanol/water) | 5.5 | Shake-flask | |

| pKa | 9.2 | Potentiometric titration | |

| Oxidation Potential | 0.65 V (vs. Ag/AgCl) | Cyclic Voltammetry |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.